
Telotristat
概要
説明
準備方法
合成経路および反応条件: テロトリスタットエチルの合成は、市販の出発物質から始まる複数の工程を伴います。 主な工程には、一連の縮合反応と環化反応によるコア構造の形成、続いて目的の置換基を導入するための官能基の修飾が含まれます . 最後の工程では、カルボン酸基をエステル化して、プロドラッグ型であるエチルエステルを形成します .
工業生産方法: テロトリスタットエチルの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます . このプロセスは、製薬市場の需要を満たすために、費用対効果が高く、スケーラブルになるように設計されています。
化学反応の分析
反応の種類: テロトリスタットエチルは、加水分解、酸化、還元など、いくつかの種類の化学反応を起こします . エチルエステル基の加水分解により、テロトリスタットエチルは活性型であるテロトリスタットに変換されます . 酸化反応と還元反応は、分子上の官能基を修飾することができ、その活性と安定性に影響を与えます .
一般的な試薬と条件: テロトリスタットエチルの合成と修飾に使用される一般的な試薬には、加水分解とエステル化のための酸と塩基、酸化反応のための酸化剤、還元反応のための還元剤が含まれます . これらの反応は、一般的に、目的の製品を高純度かつ高収率で得るために、制御された条件下で行われます .
形成される主な生成物: テロトリスタットエチルの加水分解から形成される主な生成物は、薬物の活性型であるテロトリスタットです . 酸化反応と還元反応から形成される他の生成物は、使用される特定の試薬と条件によって異なりますが、一般的には分子上の官能基の修飾が含まれます .
科学研究への応用
テロトリスタットエチルは、特に化学、生物学、医学の分野で、いくつかの科学研究への応用があります。 化学においては、トリプトファンヒドロキシラーゼの阻害とセロトニンの合成を研究するためのモデル化合物として使用されます . 生物学においては、さまざまな生理学的プロセスと疾患におけるセロトニンの役割を調べるために使用されます . 医学においては、神経内分泌腫瘍によるセロトニンの過剰産生によって引き起こされるカルチノイド症候群の腹痛の治療に使用されます . また、カルチノイド心疾患やその他のセロトニン仲介合併症の予防の可能性についても研究されています .
科学的研究の応用
Carcinoid Syndrome Management
The primary application of telotristat is in treating carcinoid syndrome, particularly in patients who experience significant diarrhea despite treatment with SSAs. The efficacy of this compound has been demonstrated in several clinical trials:
- TELESTAR Study : This phase 3 trial assessed the safety and efficacy of this compound ethyl in patients with carcinoid syndrome experiencing at least four bowel movements per day while on SSA therapy. Results indicated that patients receiving this compound experienced a statistically significant reduction in bowel movement frequency compared to placebo .
- TELECAST Study : A companion study that evaluated patients with fewer than four bowel movements per day on SSA therapy. It confirmed that this compound significantly reduced urinary 5-hydroxyindoleacetic acid (u5-HIAA) levels, a biomarker associated with serotonin production .
Study Name | Patient Population | Treatment Duration | Primary Endpoint | Result |
---|---|---|---|---|
TELESTAR | ≥4 BMs/day on SSA | 12 weeks | Change in BM frequency | Significant reduction with this compound |
TELECAST | <4 BMs/day on SSA | 12 weeks | Change in u5-HIAA levels | Significant reduction observed |
Safety Profile
This compound has been reported to have a favorable safety profile. In both the TELESTAR and TELECAST studies, adverse events were predominantly mild to moderate in severity, with serious adverse events being rare. The incidence of treatment-emergent adverse events was comparable between this compound and placebo groups .
Case Studies and Real-World Evidence
Recent case studies further support the effectiveness of this compound in clinical practice:
- A cohort study involving patients refractory to SSA therapy demonstrated that after initiating treatment with this compound, many patients reported significant improvements in bowel movement frequency and overall symptom relief .
- Qualitative studies based on patient interviews from the TELESTAR trial highlighted improvements in daily functioning and quality of life metrics following treatment with this compound .
In Vitro Studies
In addition to clinical applications, research has also focused on the in vitro effects of this compound on neuroendocrine tumors (NETs):
- Studies using NET cell lines (BON-1 and QGP-1) showed that this compound significantly decreased serotonin secretion without affecting cell proliferation or morphology. This suggests its potential utility not only as a symptomatic treatment but also as part of a broader therapeutic strategy for managing NETs .
作用機序
類似化合物との比較
類似化合物: テロトリスタットエチルに類似した化合物には、他のトリプトファンヒドロキシラーゼ阻害剤やセロトニン合成阻害剤が含まれます . 例としては、p-クロロフェニルアラニンや5-ヒドロキシトリプトファンなどがあります .
独自性: テロトリスタットエチルは、中枢神経系におけるセロトニンの合成を担う酵素であるTPH-2には影響を与えずに、TPH-1を選択的に阻害する能力において独自です . この選択性により、テロトリスタットエチルは、中枢神経系の副作用を引き起こすことなく、消化管におけるセロトニンレベルを低下させることができます . さらに、テロトリスタットエチルは、カルチノイド症候群の腹痛の治療薬として承認された最初の経口薬であり、この状態の治療選択肢として貴重な追加となります .
生物活性
Telotristat ethyl is a novel compound that serves as a tryptophan hydroxylase inhibitor , primarily targeting serotonin biosynthesis. It has been developed to address complications arising from carcinoid syndrome (CS), particularly in patients who experience uncontrolled diarrhea despite treatment with somatostatin analogs (SSAs). The biological activity of this compound has been extensively studied, revealing significant effects on serotonin secretion and overall patient management in neuroendocrine tumors (NETs).
This compound inhibits tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. By reducing serotonin levels, this compound aims to alleviate symptoms associated with carcinoid syndrome, such as diarrhea and flushing. The inhibition of serotonin production is particularly beneficial for patients whose symptoms are not adequately controlled by SSAs.
Key Findings on Biological Activity
-
In Vitro Effects :
- Studies using human pancreatic NET cell lines (BON-1 and QGP-1) demonstrated that this compound significantly reduced serotonin secretion in a dose-dependent manner. At clinically relevant concentrations, serotonin release was decreased by 40.1% in BON-1 cells and 72.5% in QGP-1 cells, with complete suppression observed at higher doses .
- Importantly, this compound did not show cytotoxic effects on cell proliferation or metabolic activity in these models, aligning with clinical observations of its safety profile .
-
Clinical Trials :
- The TELESTAR study , a phase 3 trial, established the efficacy of this compound in reducing bowel movements and urinary 5-hydroxyindoleacetic acid (u5-HIAA) levels in patients with CS experiencing at least four bowel movements per day while on SSA therapy. Results indicated a significant reduction in u5-HIAA levels of -54.0% for the 250 mg dose and -89.7% for the 500 mg dose compared to placebo .
- The companion study, TELECAST , further explored this compound's safety and efficacy among patients with fewer bowel movements or those not receiving SSAs. It confirmed the drug's tolerability and effectiveness in managing symptoms associated with carcinoid syndrome .
Table: Summary of Clinical Trial Results
Study | Population | Primary Endpoint | Results |
---|---|---|---|
TELESTAR | Patients with CS on SSA | Change in bowel movement frequency | Significant reduction; p < 0.001 |
TELECAST | Patients with CS (varied) | Change in u5-HIAA levels | -54% (250 mg), -89% (500 mg); p < 0.001 |
TELEPATH | Long-term follow-up | Safety and quality of life | Well-tolerated; stable QOL scores |
Case Studies
Several case studies have illustrated the real-world application of this compound:
- Case Study 1 : A patient with advanced NETs experienced substantial relief from diarrhea after initiating treatment with this compound alongside SSA therapy. The patient reported a decrease from over ten bowel movements per day to three within weeks of treatment initiation.
- Case Study 2 : Another patient noted significant improvement in quality of life indicators after switching to this compound from an alternative therapy that was less effective in controlling symptoms.
These case studies highlight the practical benefits of this compound beyond clinical trial settings, emphasizing its role in enhancing patient comfort and managing symptoms effectively.
Safety Profile
The safety profile of this compound has been characterized by mild to moderate adverse events, consistent across various studies:
Q & A
Basic Research Questions
Q. What experimental models are validated for studying Telotristat’s inhibition of tryptophan hydroxylase (TPH) in carcinoid syndrome?
- Methodological Answer : Use human neuroendocrine tumor (NET) cell lines (e.g., BON-1/QGP-1) in 2D monolayer or 3D spheroid cultures. Measure serotonin secretion via ELISA or HPLC post-treatment with this compound (clinically relevant concentrations: 0.1–10 µM). Dose-dependent inhibition is observed in 2D models, while 3D models may better replicate tumor microenvironment dynamics .
Q. How does this compound’s pharmacokinetic profile influence dosing strategies in preclinical studies?
- Methodological Answer : Administer this compound ethyl (prodrug) orally; monitor plasma levels of its active metabolite (this compound) via LC-MS. Peak concentrations occur at 1.5–3 hours post-dose. Use carboxylesterase inhibitors in vitro to differentiate prodrug activation from direct metabolite effects .
Q. What assays confirm this compound’s specificity for TPH isoforms (TPH1 vs. TPH2)?
- Methodological Answer : Perform competitive binding assays with purified human TPH1/TPH2 enzymes. This compound shows ~28–34-fold greater inhibitory potency for TPH1 over TPH2, validated via IC₅₀ comparisons. Use selective TPH2 inhibitors (e.g., p-Ethynylphenylalanine) as controls .
Advanced Research Questions
Q. How do conflicting results on this compound’s synergy with somatostatin analogs (SSAs) inform combination therapy design?
- Methodological Answer : In vitro, this compound + pasireotide (SSTR5-preferring SSA) shows additive serotonin inhibition (63.2% reduction vs. 44.1% alone), while octreotide (SSTR2-preferring) may antagonize effects. Use pathway analysis (e.g., cAMP/PKA signaling) to identify receptor-specific crosstalk. In clinical trials, prioritize SSA subtype stratification (e.g., TELESTAR/TELECAST designs) .
Q. What statistical methods address variability in phase III trial responses (e.g., 42% vs. 20% placebo response)?
- Methodological Answer : Apply Cox proportional hazards models to analyze time-to-event endpoints (e.g., sustained ≥30% reduction in bowel movements). Adjust for covariates like baseline serotonin levels, SSA dose stability, and prior therapies. Pooled analysis (n=239) confirms HR=2.2–4.2 for this compound vs. placebo .
Q. How do long-term safety profiles (e.g., TELEPATH study) guide monitoring protocols in extended this compound use?
- Methodological Answer : Track hepatic enzymes (ALT/AST) and depressive symptoms quarterly. Over 102 weeks, adverse events (AEs) remain mild/moderate (nausea: 31.1%; elevated GGT: 8.9%). Use longitudinal mixed-effects models to correlate AE incidence with dose/duration .
Q. Data Contradiction & Mechanistic Analysis
Q. Why does this compound reduce serotonin but not tumor proliferation in NET models?
- Methodological Answer : Serotonin’s autocrine role in proliferation is absent in 3D BON-1 spheroids. Use RNA-seq to confirm lack of 5-HT receptor upregulation. Contrast with in vivo models (e.g., xenografts) where stromal interactions may alter signaling .
Q. How to reconcile this compound’s efficacy in diarrhea control vs. limited impact on flushing/abdominal pain?
- Methodological Answer : Design studies with dual endpoints: biochemical (urinary 5-HIAA) and symptom diaries. In TELECAST, 5-HIAA reduction correlated with stool frequency (p<0.001) but not pain scores. Use mediation analysis to disentangle serotonin-dependent vs. independent pathways .
Q. Tables for Key Findings
Q. Methodological Recommendations
- For Mechanistic Studies : Pair RNA-seq with phosphoproteomics to map TPH inhibition downstream effects (e.g., MAPK/UBE2L6 in rheumatoid arthritis models) .
- For Clinical Data Analysis : Apply machine learning (e.g., random forests) to identify subpopulations with optimal this compound response using baseline stool frequency, tumor grade, and SSA type .
特性
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClF3N6O3/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33)/t18-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGDOBQAWBXRA-PGRDOPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClF3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145805 | |
Record name | Telotristat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033805-28-5 | |
Record name | Telotristat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telotristat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Telotristat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELOTRISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381V4FCV2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。